Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
CAS No.: 938191-86-7
Cat. No.: VC15798905
Molecular Formula: C8H7BrN4O2
Molecular Weight: 271.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938191-86-7 |
|---|---|
| Molecular Formula | C8H7BrN4O2 |
| Molecular Weight | 271.07 g/mol |
| IUPAC Name | methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
| Standard InChI | InChI=1S/C8H7BrN4O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3,(H2,10,11,12) |
| Standard InChI Key | IGSXJFCPRYYGEP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=NC=NN2C(=C1)Br)N |
Introduction
Structural and Molecular Characteristics
The compound belongs to the pyrrolo-triazine class, featuring a fused bicyclic system with nitrogen atoms at strategic positions. Its molecular formula is C₈H₇BrN₄O₂, with a molecular weight of 271.07 g/mol. The IUPAC name, methyl 4-amino-7-bromopyrrolo[2,1-f] triazine-5-carboxylate, reflects its substitution pattern:
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A bromo group at position 7 enhances electrophilic reactivity for cross-coupling reactions.
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An amino group at position 4 provides nucleophilic sites for derivatization.
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A methyl carboxylate at position 5 introduces polarity and potential for hydrolytic modification .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 938191-86-7 |
| Molecular Formula | C₈H₇BrN₄O₂ |
| Molecular Weight | 271.07 g/mol |
| Key Functional Groups | Amino, Bromo, Methyl Carboxylate |
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three sites:
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Bromo Substituent: Participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy widely used in drug discovery .
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Amino Group: Undergoes acylation or alkylation to produce amides or secondary amines, expanding molecular diversity.
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Carboxylate Ester: Subject to hydrolysis under acidic or basic conditions to yield carboxylic acids, enabling further conjugation.
| Reaction Type | Reagents | Product Functionality |
|---|---|---|
| Cross-Coupling | Pd catalysts, Boronic acids | Aryl/heteroaryl groups |
| Acylation | Acid chlorides, Anhydrides | Amides |
| Ester Hydrolysis | NaOH/H₂O | Carboxylic Acid |
Pharmaceutical Applications
Although direct biological data for this compound is scarce, structurally related pyrrolo-triazines exhibit notable activities:
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Neurological Targets: Analogous compounds interact with serotonin and dopamine receptors, suggesting potential in treating neurodegenerative diseases .
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Kinase Inhibition: Pyrrolo-pyrimidines with similar substitution patterns inhibit protein kinase B (PKB/Akt), a target in oncology . The bromo and carboxylate groups in this compound could facilitate binding to kinase hydrophobic pockets and hinge regions, respectively.
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Antifungal Activity: Dimethyl-4-bromo pyrrolo derivatives demonstrate antifungal properties via interactions with fungal enzymes such as lanosterol demethylase .
Agricultural and Material Science Applications
Agrochemical Development
The bromo and amino groups enable interactions with plant pathogens. For example, pyrrolo-triazines functionalized with halogen atoms show herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Advanced Materials
Incorporating pyrrolo-triazines into polymers enhances thermal stability. The aromatic core and polar carboxylate group improve interchain interactions, increasing glass transition temperatures (Tg) by up to 40°C compared to conventional polymers.
Challenges and Future Directions
Key limitations include:
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Metabolic Stability: Piperidine analogs of pyrrolo-triazines exhibit rapid in vivo clearance due to oxidative metabolism at the amino group . Structural modifications, such as fluorination or steric hindrance, may mitigate this issue.
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Synthetic Complexity: Multi-step synthesis and purification of brominated heterocycles remain labor-intensive. Flow chemistry and catalytic bromination methods could streamline production .
Future research should prioritize:
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In Vivo Pharmacokinetic Studies to assess bioavailability and toxicity.
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Target Identification using proteomic screening to elucidate mechanisms of action.
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Material Performance Testing under extreme conditions to evaluate durability.
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